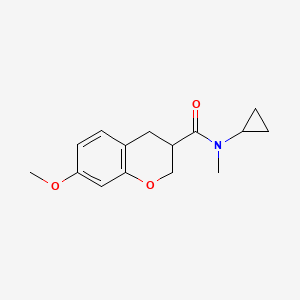![molecular formula C14H20N2O2 B6897460 3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone](/img/structure/B6897460.png)
3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone is a spirocyclic compound characterized by its unique structural framework. The spirocyclic structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[55]undecan-3-yl(1,2-oxazol-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve large-scale production while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,4,9-Triazaspiro[5.5]undecan-2-one: Studied as a potent and selective METTL3 inhibitor
Uniqueness
3-Azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone stands out due to its unique combination of the spirocyclic core and the oxazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(12-4-11-18-15-12)16-9-7-14(8-10-16)5-2-1-3-6-14/h4,11H,1-3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGATLWMWDNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-methyl-5-[2-(1H-pyrrol-2-yl)pyrrolidine-1-carbonyl]pyrrol-3-yl]ethanone](/img/structure/B6897390.png)






![N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxathiine-2-carboxamide](/img/structure/B6897423.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzoxathiine-2-carboxamide](/img/structure/B6897428.png)
![1-[1-(Azocan-1-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6897431.png)
![[3-(2-Methylfuran-3-carbonyl)-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6897447.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-[1-(3-methoxy-4-methylphenyl)cyclopropyl]methanone](/img/structure/B6897452.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide](/img/structure/B6897457.png)

